2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 1795475-85-2
VCID: VC0351265
InChI: InChI=1S/C17H15N3OS/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-22-11-18/h3-9H,2,10H2,1H3,(H,19,21)
SMILES: CCN1C2=C(C=C(C=C2)NC(=O)CSC#N)C3=CC=CC=C31
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4g/mol

2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate

CAS No.: 1795475-85-2

Cat. No.: VC0351265

Molecular Formula: C17H15N3OS

Molecular Weight: 309.4g/mol

* For research use only. Not for human or veterinary use.

2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate - 1795475-85-2

Specification

CAS No. 1795475-85-2
Molecular Formula C17H15N3OS
Molecular Weight 309.4g/mol
IUPAC Name [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] thiocyanate
Standard InChI InChI=1S/C17H15N3OS/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-22-11-18/h3-9H,2,10H2,1H3,(H,19,21)
Standard InChI Key NLJOGYARHFJHJX-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)NC(=O)CSC#N)C3=CC=CC=C31

Introduction

Chemical Structure and Properties

2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate is a complex heterocyclic compound consisting of a 9-ethylcarbazole core with an amino-oxoethyl thiocyanate moiety attached at the 3-position. The structure combines several pharmacologically important elements:

  • A carbazole nucleus (a tricyclic structure containing a dibenzopyrrole system)

  • An ethyl substituent at the N-9 position

  • An amino linkage at the 3-position

  • An oxoethyl group connected to the amino moiety

  • A thiocyanate functional group

This compound belongs to the broader class of N-(9-ethyl-9H-carbazol-3-yl) derivatives that have shown promising biological activities . The thiocyanate group (-SCN) is particularly noteworthy as it often enhances biological activity in medicinal compounds by increasing their lipophilicity and membrane permeability.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

PropertyCharacteristic
Physical StateSolid at room temperature
ColorLight yellow to off-white
Molecular FormulaC₁₇H₁₅N₃OS
Molecular WeightApproximately 309.39 g/mol
SolubilityModerately soluble in organic solvents (DCM, chloroform, DMSO); poorly soluble in water
Storage ConditionsRefrigerated (0-10°C), under inert gas
StabilityAir sensitive, heat sensitive

Synthesis Methods

The synthesis of 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate likely follows a multi-step process starting from carbazole. Based on the synthesis of similar compounds reported in the literature, the following synthetic pathway can be proposed:

Biological Activities

While specific biological data for 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate is limited in the provided search results, structurally similar carbazole derivatives have demonstrated significant biological activities.

Anticancer Properties

Carbazole derivatives, particularly those with thiocyanate or thiosemicarbazide moieties, have shown promising anticancer activities:

"In this research work, we synthesized a series of carbazole bearing thiosemicarbazide derivatives (17-28) and evaluated their in vitro cytotoxicity (IC₅₀) profile on the U87 MG cell line using MTT assay... Six compounds (17, 20, 21, 22, 23, 28) found better in vitro cytotoxicity (IC₅₀) values were 26.50 µM, 34.0 µM, 39 µM, 80 µM, 62 µM, 50 µM respectively compared to standard drug Temozolomide (IC₅₀ = 100 µM)."

Based on these findings, it is reasonable to hypothesize that 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate may demonstrate similar anticancer potential, potentially against glioma cell lines.

Antimicrobial Activities

Related carbazole acetamide derivatives have shown antimicrobial properties:

"The obtained compounds were evaluated for their in vitro antimicrobial and cytotoxic activities. Among the tested compounds, compound 28 showed notably antimicrobial activity and the lowest cytotoxic activity against mouse embryonic fibroblast (NIH/3T3) cells."

Possible Biological ActivitiesExpected Potency
Anticancer (glioma cell lines)Moderate to high
AntimicrobialModerate
Anti-inflammatoryLow to moderate
NeuroprotectiveUnknown

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate requires analysis of its key structural components:

Role of the Carbazole Nucleus

The carbazole nucleus serves as a privileged structure in medicinal chemistry. Its planar, tricyclic aromatic system facilitates interaction with biological targets, particularly through intercalation with DNA or binding to enzyme active sites .

Significance of the 9-Ethyl Substituent

The ethyl group at the 9-position likely enhances lipophilicity and membrane permeability. Studies on similar compounds suggest that N-alkylation of carbazole can significantly impact biological activity:

"The SAR study of all final compounds (17-28) were also analyzed on the basis of different substituents on 6th position of carbazole scaffold bearing thiosemicarbazide derivatives against U87 MG cell line."

Importance of the Thiocyanate Group

The thiocyanate (-SCN) functionality is particularly important in medicinal chemistry. It can act as a leaving group, a metal-coordinating ligand, or engage in hydrogen bonding interactions. Similar compounds with sulfur-containing groups have demonstrated enhanced biological activities:

"Compound 16 showed anti-HCV activity and cytotoxicity."

Comparison with Related Compounds

Comparison with Other Carbazole Derivatives

The table below compares 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate with structurally related compounds:

CompoundKey Structural DifferenceNotable Biological Activity
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanateReference compoundPredicted anticancer and antimicrobial activities
N-(9-ethyl-9H-carbazol-3-yl)-2-chloroacetamideContains -Cl instead of -SCNPrecursor in synthesis, moderate biological activity
(9-ethyl-9H-carbazol-3-yl)-thioureaContains thiourea instead of thiocyanateAnti-HCV activity and cytotoxicity
Carbazole bearing thiosemicarbazide derivativesContains thiosemicarbazide moietyAnticancer activity against U87 MG cell line

Comparison with Non-Carbazole Thiocyanate Derivatives

Thiocyanate-containing compounds generally demonstrate interesting biological properties, regardless of the core structure:

"Novel amino thiazoles were produced in the hopes of demonstrating activity against the Mycobacterium tuberculosis H37Rv strain."

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